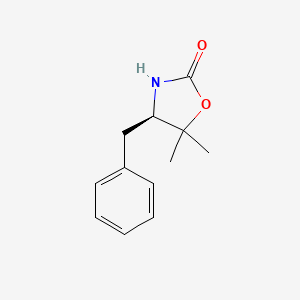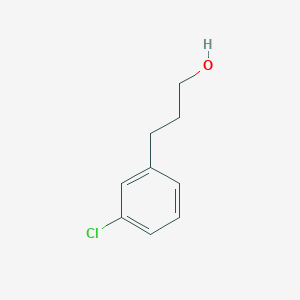
3-(3-Chlorophenyl)propan-1-ol
Vue d'ensemble
Description
“3-(3-Chlorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known as “Pitolisant Impurity 10” and "Benzenepropanol, 3-chloro-" .
Synthesis Analysis
The synthesis of “3-(3-Chlorophenyl)propan-1-ol” involves the reaction of “3-(3-chlorophenyl)propanoic acid” with lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20°C under an inert atmosphere .Molecular Structure Analysis
The molecular weight of “3-(3-Chlorophenyl)propan-1-ol” is 170.64 . The InChI code for this compound is "1S/C9H11ClO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2" .Physical And Chemical Properties Analysis
“3-(3-Chlorophenyl)propan-1-ol” has a density of 1.2±0.1 g/cm3 . The boiling point is 270.7±15.0 °C at 760 mmHg . The flash point is 117.5±20.4 °C .Applications De Recherche Scientifique
Preparation of Aldo-Keto Reductase Inhibitors
“3-(3-Chlorophenyl)propan-1-ol” is used in the preparation of 2-Oxo-2H-chromene-3-carboxylic Acid Amide derivatives, which serve as Aldo-Keto reductase inhibitors . Aldo-Keto reductases are a family of enzymes involved in detoxification processes, and their inhibitors have potential therapeutic applications.
Chemical Synthesis
This compound can be used in various chemical synthesis processes. For instance, it can be used in the selective formation of propan-1-ol from propylene via a chemical process . This highlights its role in the production of other important chemical compounds.
Antimicrobial Applications
While not directly related to “3-(3-Chlorophenyl)propan-1-ol”, it’s worth noting that similar compounds like Propan-1-ol have been found to have antimicrobial properties . It’s possible that “3-(3-Chlorophenyl)propan-1-ol” could have similar applications, but further research would be needed to confirm this.
Material for Further Derivatives
“3-(3-Chlorophenyl)propan-1-ol” can serve as a starting material for the synthesis of further derivatives. For example, it can be used to produce compounds like “3-(3-(4-Chlorophenyl)isoxazol-5-yl)propan-1-ol” and "3-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol" . These derivatives can have a variety of applications in different fields of research.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEMWIXPCKLTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433708 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)propan-1-ol | |
CAS RN |
22991-03-3 | |
| Record name | 3-(3-chlorophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


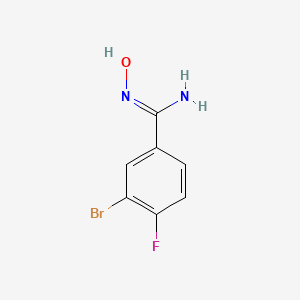
![Ethanaminium, N-[bis(diethylamino)methylene]-N-ethyl-, chloride](/img/structure/B1600190.png)
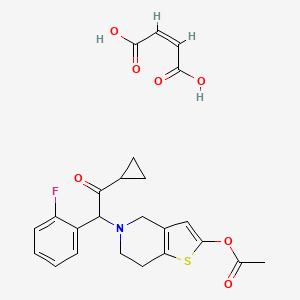
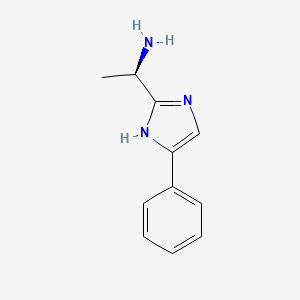
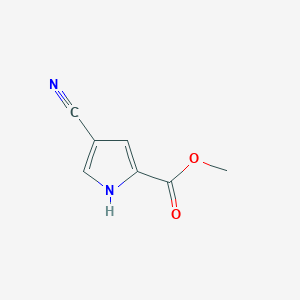
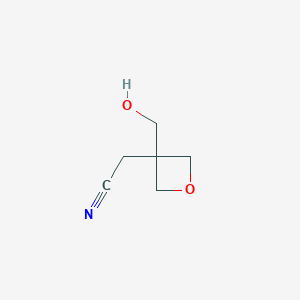
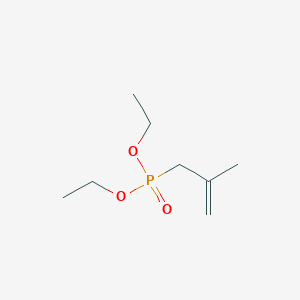
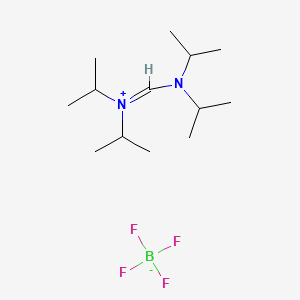
![Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-](/img/structure/B1600205.png)
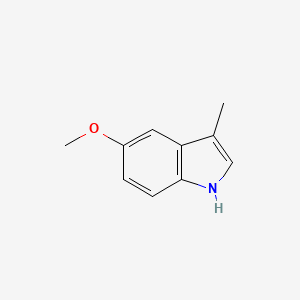
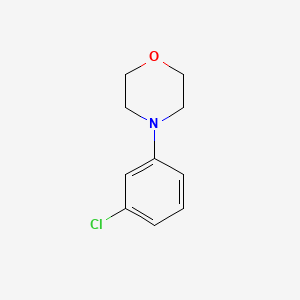
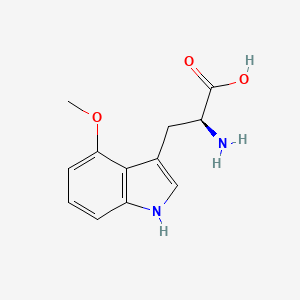
![(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B1600210.png)
